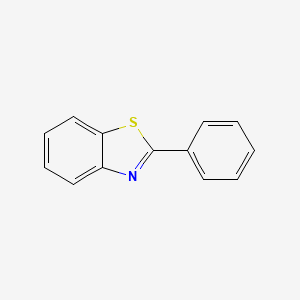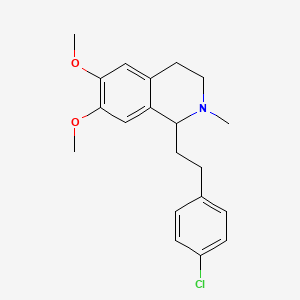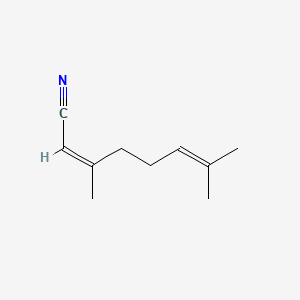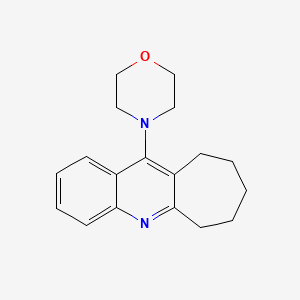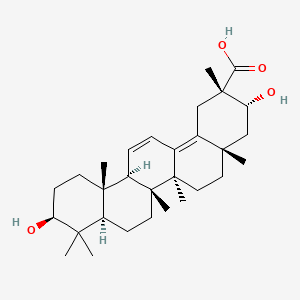
Macedonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Macedonic acid is a natural product found in Glycyrrhiza yunnanensis with data available.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Macedonic acid has been investigated for its antiviral properties, particularly against influenza viruses. Studies have shown that natural triterpene acids like this compound and their synthetic derivatives exhibit significant antiviral activities. These compounds were tested against influenza viruses A and B in cell cultures and mouse models, with some showing protective properties in vivo, suggesting alternative mechanisms of action beyond direct interaction with virus-specific targets (Zarubaev et al., 2013). Additionally, derivatives of this compound have been highlighted as promising agents for new antiviral drug development (Зарубаев et al., 2012).
Probiotic Potential and Food Applications
Research has also explored the role of Streptococcus macedonicus, a bacterium producing this compound, in dairy products. A study characterized strains of S. macedonicus isolated from artisanal Italian raw milk cheeses, revealing their potential as novel starter cultures for dairy applications. These strains exhibited desirable traits like peptidase activities, ability to produce inhibitory compounds, and absence of antibiotic resistance (Lombardi et al., 2004). Moreover, another study focused on the characterization of folate production and the probiotic potential of S. macedonicus, demonstrating its ability to produce folate in milk and resist gastrointestinal conditions, making it a promising candidate for functional starter cultures in the dairy industry (Laiño et al., 2019).
Other Applications
This compound is also involved in various other studies, such as those focusing on the physiological status of Streptococcus macedonicus using flow cytometry (Papadimitriou et al., 2006), the structure and properties of exopolysaccharides produced by S. macedonicus (Vincent et al., 2001), and the acid tolerance of S. macedonicus (Papadimitriou et al., 2006).
Eigenschaften
CAS-Nummer |
26553-68-4 |
|---|---|
Molekularformel |
C30H46O4 |
Molekulargewicht |
470.7 g/mol |
IUPAC-Name |
(2S,3R,4aS,6aR,6aS,6bR,8aR,10S,12aS)-3,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)20-10-13-30(7)21(27(20,4)12-11-22(25)31)9-8-18-19-16-28(5,24(33)34)23(32)17-26(19,3)14-15-29(18,30)6/h8-9,20-23,31-32H,10-17H2,1-7H3,(H,33,34)/t20-,21+,22-,23+,26-,27-,28-,29+,30+/m0/s1 |
InChI-Schlüssel |
QWQDOXKORDLUFG-JKBYBQJKSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@]3(C(=C1C[C@]([C@@H](C2)O)(C)C(=O)O)C=C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C5CC(C(CC5(CCC43C)C)O)(C)C(=O)O)C)C |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C5CC(C(CC5(CCC43C)C)O)(C)C(=O)O)C)C |
Synonyme |
macedonic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


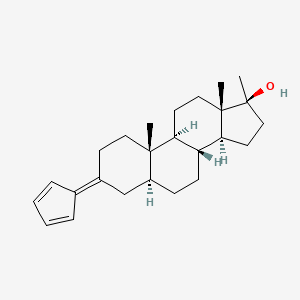
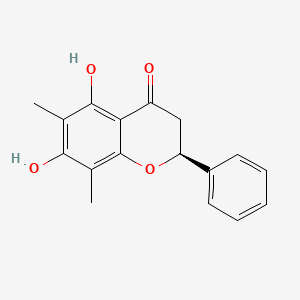
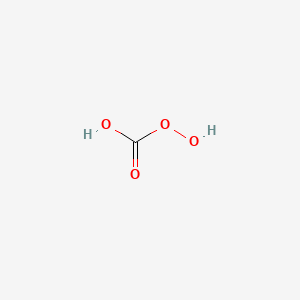
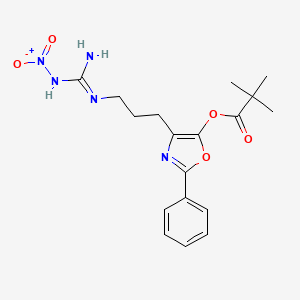
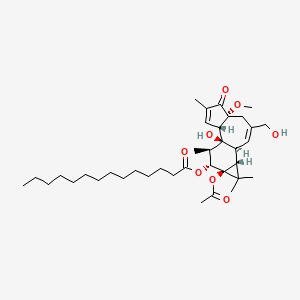
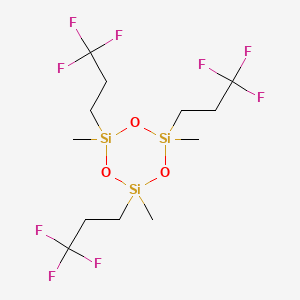
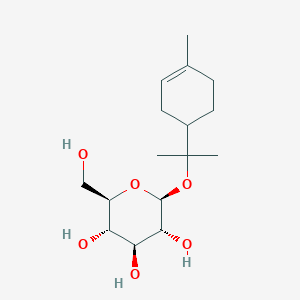
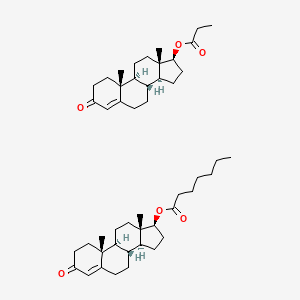
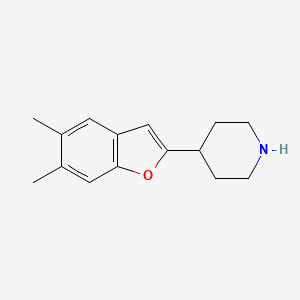
![4-[6-Hydroxy-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol](/img/structure/B1203471.png)
